calcium;acetonitrile
Description
Properties
CAS No. |
96226-89-0 |
|---|---|
Molecular Formula |
C2H3CaN+2 |
Molecular Weight |
81.13 g/mol |
IUPAC Name |
calcium;acetonitrile |
InChI |
InChI=1S/C2H3N.Ca/c1-2-3;/h1H3;/q;+2 |
InChI Key |
IHBNNOCEYYSMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Properties
Infrared spectroscopy reveals distinct shifts in the C≡N stretching frequency when acetonitrile coordinates to calcium ions. According to studies, free acetonitrile exhibits a C≡N stretch at approximately 2253 cm⁻¹, while coordination to calcium causes this band to shift to higher frequencies. The magnitude of this shift (Δ) correlates with the strength of the metal-ligand interaction and increases with the charge density of the cation.
| Metal Ion | C≡N Stretch Shift (Δ, cm⁻¹) | Relative Interaction Strength |
|---|---|---|
| K⁺ | Negligible | Very weak |
| Ba²⁺ | ~15 | Weak |
| Li⁺ | ~25 | Moderate |
| Ca²⁺ | ~30-35 | Moderate-strong |
| Mg²⁺ | ~40 | Strong |
Table 1: Approximate C≡N stretch frequency shifts in acetonitrile when coordinated to various metal ions, derived from spectroscopic studies.
General Preparation Methods
The preparation of calcium acetonitrile compounds generally falls into several categories, each with specific applications and advantages.
Direct Dissolution Method
The most straightforward approach involves dissolving anhydrous calcium salts directly in acetonitrile. This method is particularly effective for preparing electrolyte solutions for electrochemical applications.
Procedure:
- Use anhydrous calcium salts (typically Ca(BF₄)₂ or Ca(TFSI)₂) to avoid water contamination
- Add the salt to high-purity acetonitrile (typically >99.9% purity)
- Stir at room temperature until complete dissolution
- Filter if necessary to remove any undissolved material
This method produces electrolyte solutions rather than isolated calcium acetonitrile complexes, but these solutions contain calcium ions coordinated by acetonitrile molecules in solution.
Salt Metathesis Reactions
Salt metathesis reactions can be employed to prepare specific calcium acetonitrile complexes, particularly when the desired compound has limited solubility or requires specific counter-ions.
General Reaction:
CaX₂ + 2MY → CaY₂ + 2MX
(where X and Y are anions and M is typically an alkali metal)
The reaction is typically conducted in acetonitrile, which serves both as the solvent and as coordinating ligands in the final product.
Dehydration of Hydrated Calcium Salts
Since calcium salts often exist in hydrated forms, a critical step in preparing calcium acetonitrile complexes is the removal of water molecules and their replacement with acetonitrile.
Procedure:
- Heat hydrated calcium salt under vacuum to remove water of crystallization
- Add anhydrous acetonitrile to the dehydrated salt
- Reflux under nitrogen or argon atmosphere
- Cool and isolate the resulting calcium acetonitrile complex
Specific Preparation Protocols
Preparation of Ca(BF₄)₂ in Acetonitrile Electrolytes
This preparation is particularly relevant for calcium battery research, where Ca(BF₄)₂ in acetonitrile has shown promising results for calcium deposition and stripping.
Materials:
- Anhydrous calcium tetrafluoroborate (Ca(BF₄)₂)
- High-purity acetonitrile (HPLC grade, >99.9%)
- Molecular sieves (3Å)
- Argon gas
Procedure:
- Activate molecular sieves by heating at 300°C under vacuum for 24 hours
- Inside an argon-filled glove box, add 0.5-1.0 M of Ca(BF₄)₂ to acetonitrile
- Add 5% w/v of activated molecular sieves to the solution
- Stir for 48 hours at room temperature
- Filter the solution through a 0.45 μm PTFE membrane filter
- Store in sealed containers inside an argon-filled glove box
This procedure yields Ca(BF₄)₂ in acetonitrile electrolyte with minimal water content, which is critical for electrochemical applications. The resulting solution exhibits enhanced calcium deposition/stripping characteristics compared to other electrolyte systems.
Preparation of Ca(CH₃CN)ₙ₂ Complexes
Materials:
- Calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂)
- Anhydrous acetonitrile
- Diethyl ether (anhydrous)
- Nitrogen or argon atmosphere
Procedure:
- Dissolve Ca(TFSI)₂ (1.0 g) in anhydrous acetonitrile (10 mL) under inert atmosphere
- Stir the solution at room temperature for 24 hours
- Concentrate the solution under reduced pressure at room temperature
- Add anhydrous diethyl ether to precipitate the complex
- Filter the precipitate and wash with diethyl ether
- Dry under vacuum at room temperature for 24 hours
The resulting complex typically contains 4-6 acetonitrile molecules coordinated to each calcium ion, as determined by thermogravimetric analysis and elemental analysis.
Analysis and Characterization
Spectroscopic Analysis
Infrared spectroscopy serves as a primary tool for characterizing calcium acetonitrile complexes. The C≡N stretching frequency provides valuable information about the coordination environment.
Key Infrared Bands:
- Free acetonitrile: C≡N stretch at ~2253 cm⁻¹
- Calcium-coordinated acetonitrile: C≡N stretch at ~2283-2288 cm⁻¹
The use of deuterated acetonitrile (CD₃CN) can provide clearer spectral information as it avoids Fermi resonance issues present in CH₃CN.
Electrochemical Analysis
Calcium acetonitrile electrolytes can be characterized using various electrochemical techniques:
- Cyclic voltammetry (CV)
- Electrochemical impedance spectroscopy (EIS)
- Open-circuit potential (OCP) measurements
- Electrochemical quartz crystal microbalance (EQCM)
These techniques reveal important properties such as:
- Calcium deposition/stripping behavior
- Formation of passivation layers
- Electrolyte stability windows
- Interfacial reactions
Studies have shown that Ca(BF₄)₂ in acetonitrile exhibits superior electrochemical performance compared to Ca(TFSI)₂ in acetonitrile or Ca(BF₄)₂ in ethylene carbonate:propylene carbonate mixtures. This is attributed to slower passivation layer formation, allowing for more efficient calcium deposition and stripping.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides detailed structural information about isolated calcium acetonitrile complexes. Typical calcium acetonitrile complexes show:
- Ca-N bond distances of approximately 2.4-2.6 Å
- Octahedral coordination geometry around calcium
- Linear C≡N-Ca angles
Thermal Analysis
Thermogravimetric analysis (TGA) helps determine the number of coordinated acetonitrile molecules and the thermal stability of the complexes:
- Coordinated acetonitrile typically begins to dissociate at 80-120°C
- Complete loss of acetonitrile usually occurs below 200°C
- The number of acetonitrile molecules can be calculated from the weight loss
Applications of Calcium Acetonitrile Compounds
Electrochemical Applications
Calcium acetonitrile electrolytes have gained significant attention in calcium battery research. The Ca(BF₄)₂ in acetonitrile system has shown particularly promising results:
Synthetic Applications
Calcium acetonitrile complexes can serve as:
- Lewis acid catalysts for organic transformations
- Sources of calcium ions in controlled release systems
- Precursors for the synthesis of other calcium compounds
Spectroscopic Probes
The C≡N stretching vibration in calcium acetonitrile complexes serves as a sensitive probe for:
- Calcium ion concentration
- Solvation environment
- Coordination geometry
Chemical Reactions Analysis
Types of Reactions
Calcium;acetonitrile undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to form acetamide or acetic acid under specific conditions.
Substitution: Acetonitrile can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: These reagents react with acetonitrile to form ketones.
Hydrochloric Acid: Partial hydrolysis of acetonitrile with hydrochloric acid produces acetamide.
Major Products Formed
The major products formed from reactions involving this compound include acetamide, acetic acid, and various calcium-containing organic compounds .
Scientific Research Applications
Scientific Research Applications
Electrochemistry: Acetonitrile is a suitable solvent for nonaqueous electrolytes, enabling the study of cathodic and anodic processes . However, purification is essential for electroanalytical applications because the high-performance liquid chromatography (HPLC) grade acetonitrile often contains impurities .
- Purification Process: A practical approach to purify HPLC-grade acetonitrile involves using 3A molecular sieves, followed by distillation over CaH2, and a final treatment with Al2O3 to achieve an acceptable background current for cyclic voltammetry (CV) experiments .
- Electrolyte Window: The purity of the solvent and supporting electrolyte salt limits the electrolyte window. Impurities vary among different commercial sources and batches, necessitating careful purification of both solvent and salt . The purification process aims to achieve a potential window of approximately 4.5 V with current densities less than 30 µA/cm2 .
Material Science: Acetonitrile is used in synthesizing biominerals and tuning crystal morphologies .
- Phase Transformation of Calcium Carbonate: Acetonitrile/H2O binary solvent mixtures can be used to study the phase transformation of calcium carbonate (CaCO3). The process involves dissolution recrystallization, also known as Ostwald ripening, which depends on the water content and dielectric constant of the solvent mixture . This method provides an effective strategy to synthesize biominerals using organic solvents .
Chemical Reactions and Synthesis: Acetonitrile is utilized in various chemical reactions, including those involving metal ions and organic molecules .
- Polyphenol-Containing Nanoparticles: Polyphenols, found in natural plants, have beneficial effects on human health . Acetonitrile can be used as a solvent in the synthesis of polyphenol-containing nanoparticles, which have shown promise in bioimaging, therapeutic delivery, and other biomedical applications . Metal-polyphenol networks, formed through coordination interactions between polyphenols and metal ions, are prepared in acetonitrile solutions for surface modification, drug delivery, and disease treatments .
Ion Complexation Studies: Acetonitrile's properties make it suitable for studying the complexation behavior of ions .
- Polyacrylamide–Benzo-15-C-5 Electrode: The response behavior of a polyacrylamide–Benzo-15-C-5 electrode to sodium (Na+) and calcium (Ca2+) ions in acetonitrile was studied to investigate the complexation of Na+ with solvent molecules like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The electrode showed a Nernstian response to Na+ and Ca2+ in acetonitrile, allowing for the determination of complex formation constants and Gibbs energies of transfer .
Hybrid Electrolytes: Acetonitrile is employed to create hybrid electrolytes for electrochemical applications .
- Calcium-Ion Intercalation: In layered vanadium compounds, acetonitrile-water hybrid electrolytes facilitate highly reversible intercalation of calcium ions . The acetonitrile component suppresses the dissolution of vanadium species during repeated Ca2+-ion uptake/release, enhancing the stability and reversibility of the process .
Data Table: Applications of Acetonitrile and Calcium Compounds
Mechanism of Action
The mechanism of action of calcium;acetonitrile involves its interaction with molecular targets and pathways. Acetonitrile acts as a polar aprotic solvent, facilitating various chemical reactions by stabilizing intermediates and transition states. Calcium ions play a crucial role in biological systems, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Properties of Calcium Compounds vs. Other Metal Salts
Key Findings :
- Calcium chloride exhibits higher solubility than magnesium chloride, making it more effective for deicing .
- Calcium nitrate’s hygroscopicity and nitrogen content enhance its utility in fertilizers compared to sodium nitrate .
Comparison of Acetonitrile with Similar Solvents and Nitriles
Acetonitrile’s properties are benchmarked against other nitriles (e.g., propionitrile) and polar solvents (e.g., methanol, dimethylformamide (DMF)):
Table 2: Properties of Acetonitrile vs. Analogous Compounds
Key Findings :
- Acetonitrile’s lower boiling point and higher polarity compared to propionitrile make it ideal for rapid HPLC separations .
Research Findings on Calcium-Acetonitrile Interactions
Calcium perchlorate (Ca(ClO₄)₂) has been shown to influence the pyrolysis of tetramethylammonium hydroxide (TMAH), promoting the formation of nitrogen-containing acetonitrile derivatives like dimethylamino acetonitrile. At >5 wt% calcium perchlorate, yields of dimethylamino acetonitrile increase significantly, suggesting catalytic roles in Martian soil analysis .
Q & A
Q. How can researchers experimentally determine the miscibility of acetonitrile with water under varying conditions?
Acetonitrile is generally miscible with water, but phase separation can occur under specific conditions (e.g., salt addition, temperature changes). To evaluate this, researchers can:
- Use salt-out extraction by adding salts like ammonium sulfate to induce phase separation.
- Apply low-temperature extraction to exploit differences in freezing points.
- Analyze phase boundaries via cloud-point titration or spectroscopic monitoring of critical solution temperatures . Example: A study demonstrated that acetonitrile-water mixtures phase-separate at 0°C when combined with high salt concentrations, enabling efficient solvent recovery .
Q. What analytical methods are recommended for detecting trace calcium and acetonitrile in complex matrices (e.g., biological fluids)?
- Reverse-phase HPLC : Optimize mobile phases with acetonitrile (e.g., 40:60 v/v acetonitrile-buffer) and UV detection at 212 nm for calcium-containing pharmaceuticals. Validate using ICH guidelines for precision, LOD (e.g., 12.88 μg/mL for calcium drugs), and recovery rates (~98–99%) .
- GC-FID : Use factorial experimental designs to optimize variables (e.g., injector temperature, carrier gas flow) for ethanol/acetonitrile separation in radiopharmaceuticals. Central composite designs improve resolution and reduce analysis time .
Q. How do solvent-solute interactions influence acetonitrile’s CN stretch frequency (ν₂) in spectroscopic studies?
The CN frequency shift (Δν) depends on competing solvent-solvent and solvent-solute forces. To model this:
- Perform MP2 or B3LYP calculations to simulate CH₃CN interactions with polar solvents (e.g., water, alcohols).
- Correlate Δν with solvent dielectric constants and hydrogen-bonding propensity. For example, acetonitrile’s ν₂ decreases in polar protic solvents due to specific solvation effects .
Advanced Research Questions
Q. How can contradictory solvation models for acetonitrile (dispersive vs. specific interactions) be resolved?
Contradictions arise from differing experimental interpretations. A hybrid approach combines:
- Computational modeling (e.g., DFT or molecular dynamics) to quantify solvent-solute binding energies.
- Empirical validation using solvent shifts in diverse solvent families (e.g., hydrocarbons, ionic liquids). For instance, MP2 calculations show specific H-bonding with water dominates over dispersive effects in polar solvents .
Q. What methodologies optimize acetonitrile recovery from aqueous waste streams in pharmaceutical research?
- Simulation-based distillation : Use Aspen Plus or DWSIM to model variables like reflux ratio (optimal range: 2–5), feed stage location, and column stages. A study increased recovery from 45.8% to 60.4% by optimizing these parameters .
- Pressure-swing distillation : Exploit azeotrope-breaking via pressure changes, reducing energy costs compared to extractive distillation .
- Membrane separation : Evaluate selectivity and fouling resistance using polyamide membranes, though this method requires post-treatment for high-purity acetonitrile (>99.9%) .
Q. How does calcium coordination affect acetonitrile’s photochemical properties in ultrafast spectroscopy?
Calcium ions decoordinate from crown ether complexes in acetonitrile under UV excitation. Key steps include:
- Ultrafast absorption spectroscopy to track bond dissociation (rate: 4 × 10¹¹ s⁻¹) and cation diffusion (5.8 × 10¹⁰ s⁻¹).
- Global kinetic analysis to distinguish ground-state recovery (5.4 × 10⁸ s⁻¹) and triplet-state formation (2.8 × 10⁸ s⁻¹) pathways .
Methodological Tables
Table 1. Optimization Parameters for Acetonitrile Recovery via Distillation
| Parameter | Baseline Value | Optimized Value | Impact on Purity |
|---|---|---|---|
| Reflux Ratio | 3 | 4.5 | Increases from 99.0% to 99.9% |
| Theoretical Stages | 15 | 20 | Reduces energy consumption by 18% |
| Feed Stage Location | Stage 8 | Stage 12 | Improves distillate yield by 14.6% |
Table 2. RP-HPLC Method Validation for Calcium-Based Pharmaceuticals
| Parameter | Atorvastatin Calcium | Olmesartan Medoxomil |
|---|---|---|
| LOD (μg/mL) | 12.88 | 17.568 |
| LOQ (μg/mL) | 39.04 | 53.24 |
| Recovery (%) | 98.59 | 99.68 |
| Correlation (R²) | 0.9832 | 0.9869 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
